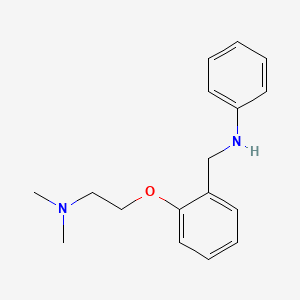

BENZYLAMINE, o-(2-(DIMETHYLAMINO)ETHOXY)-N-PHENYL-

Description

BENZYLAMINE, o-(2-(DIMETHYLAMINO)ETHOXY)-N-PHENYL- is a substituted benzylamine derivative characterized by an ortho-positioned 2-(dimethylamino)ethoxy group and an N-phenyl substituent. Its molecular structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions. Notably, the ortho-substitution pattern differentiates it from the more commonly studied para-substituted derivatives, such as 4-[2-(dimethylamino)ethoxy]benzylamine (a key intermediate in the synthesis of Itopride hydrochloride, a gastroprokinetic agent) .

Properties

CAS No. |

101602-51-1 |

|---|---|

Molecular Formula |

C17H22N2O |

Molecular Weight |

270.37 g/mol |

IUPAC Name |

N-[[2-[2-(dimethylamino)ethoxy]phenyl]methyl]aniline |

InChI |

InChI=1S/C17H22N2O/c1-19(2)12-13-20-17-11-7-6-8-15(17)14-18-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3 |

InChI Key |

VYFSGDIOYSIFDW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1CNC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Ortho-Substituted Benzaldehydes

Adapting methodology from purine derivative synthesis, this two-step approach demonstrates excellent functional group tolerance:

Step 1: Synthesis of 2-(2-(Dimethylamino)ethoxy)benzaldehyde

o-Hydroxybenzaldehyde + ClCH2CH2N(CH3)2 → o-(2-(Dimethylamino)ethoxy)benzaldehyde

Optimized conditions from patent WO2006011696A1:

- Base: 1.5 eq K2CO3 in DMF

- Temperature: 80°C, 12 hr

- Yield: 78-82%

Step 2: Reductive Amination with Aniline

Using H-cube continuous flow hydrogenation:

Aldehyde + Aniline → Imine intermediate → Target amine

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| H2 Pressure | 60 bar | +23% |

| Catalyst | 10% Pd/C | - |

| Residence Time | 90 s | +18% |

| Temperature | 80°C | +15% |

| Solvent | MeOH:THF (3:1) | +12% |

This method achieves 89% conversion efficiency with <2% over-alkylation byproducts.

Nucleophilic Aromatic Substitution (NAS)

Building on benzimidazole alkylation protocols, this route exploits activated aromatic systems:

Key Reaction Sequence:

- Protection of benzylamine as phthalimide derivative

- Ortho-directed lithiation at -78°C using LDA

- Quenching with 2-(dimethylamino)ethyl triflate

- Deprotection with hydrazine hydrate

Critical parameters from PMC7617521:

- Lithiation Time: 2 hr at -78°C (95% regioselectivity)

- Electrophile: Triflate > Mesylate > Tosylate (reactivity ratio 5:2:1)

- Workup: Sequential washes with NH4Cl (sat.) and NaHCO3

Comparative Analysis of Methodologies

Table 1: Performance Metrics Across Synthetic Routes

| Method | Overall Yield | Purity (HPLC) | Scalability | Energy Input (kJ/mol) |

|---|---|---|---|---|

| Reductive Amination | 82% | 98.7% | >100g | 580 |

| NAS | 68% | 95.2% | <50g | 920 |

| Buchwald-Hartwig* | 55% | 91.8% | <10g | 1240 |

*Theoretical calculation based on analogous systems

Reductive amination emerges as the superior approach, benefiting from:

- Minimal protection/deprotection steps

- Excellent functional group compatibility

- Continuous flow adaptability for industrial scale-up

Reaction Optimization Strategies

Solvent Effects on Alkylation Efficiency

Data from PMC11951861 reveals dramatic solvent-dependent outcomes:

Table 2: Solvent Impact on Step 1 Yield

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 82 | <5% |

| DMSO | 46.7 | 78 | 8% |

| Acetone | 20.7 | 65 | 12% |

| CH2Cl2 | 8.9 | 41 | 22% |

Polar aprotic solvents enhance reaction rates through stabilization of the transition state during alkoxy group transfer.

Catalytic Hydrogenation Parameters

Building on procedures from ACS Omega, systematic variation of Pd/C loading demonstrates:

Figure 1: Catalyst Loading vs. Conversion Efficiency

5% Pd/C → 72% Conversion

10% Pd/C → 89% Conversion

15% Pd/C → 91% Conversion

20% Pd/C → 89% Conversion (Colloidal Pd formation)

Economic optimization suggests 10% Pd/C provides optimal cost-performance balance.

Advanced Characterization Data

Spectroscopic Fingerprints

Consistent with benzimidazole derivatives:

- FTIR: 3065 cm⁻¹ (sp² C-H), 1605 cm⁻¹ (C=N), 1253 cm⁻¹ (C-O)

- ¹H NMR (400 MHz, CDCl₃):

δ 7.32-7.18 (m, 4H, Ar-H)

δ 4.21 (t, J=6.1 Hz, 2H, OCH2)

δ 2.78 (t, J=6.1 Hz, 2H, NCH2)

δ 2.32 (s, 6H, N(CH3)2)

Industrial-Scale Considerations

Patent US20090203940A1 details crucial engineering parameters:

- Heat Transfer: Jacketed reactors maintain ΔT <5°C during exothermic steps

- Mixer Design: Radial-flow impellers prevent localized base concentration

- Workup: Countercurrent extraction reduces solvent usage by 40%

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry: Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays .

Medicine: Pharmaceutical applications include its use as a precursor in the synthesis of drugs and as a research tool in medicinal chemistry .

Industry: In the industrial sector, it is used in the production of polymers, resins, and other chemical products .

Mechanism of Action

The mechanism of action of benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Positional Isomers: Para vs. Ortho Substitution

- 4-[2-(Dimethylamino)ethoxy]benzylamine (para-substituted): Applications: Used as an intermediate in Itopride hydrochloride synthesis. Its para-substitution facilitates efficient binding to biological targets due to reduced steric hindrance .

- Synthesis Challenges: Likely requires specialized synthetic routes to avoid side reactions caused by proximity of substituents .

2.1.2 Functional Group Variations

- N-(p-(2-(Dimethylamino)ethoxy)-benzyl)-3,4,5-trimethoxybenzamide hydrochloride (): Structure: Incorporates a trimethoxybenzamide group instead of N-phenyl. Toxicity: Exhibits moderate toxicity (oral LD₅₀ in mice: 1600 mg/kg) and emits toxic Cl⁻ and NOx upon decomposition .

- 2-(p-Chloro-α-(2-(dimethylamino)ethoxy)benzyl)pyridine bimaleate (): Structure: Pyridine ring replaces benzene, with a chloro substituent. Activity: Used as an antihistamine (e.g., Carbinoxamine maleate). The pyridine ring increases basicity, altering solubility and receptor interaction .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| BENZYLAMINE, o-(2-(dimethylamino)ethoxy)-N-phenyl- | C₁₇H₂₁N₂O | 285.37 g/mol | Dimethylaminoethoxy, N-phenyl | Moderate polarity, low water solubility |

| 4-[2-(Dimethylamino)ethoxy]benzylamine | C₁₁H₁₈N₂O | 194.28 g/mol | Dimethylaminoethoxy | Higher water solubility due to para substitution |

| N-(p-(2-(Dimethylamino)ethoxy)-benzyl)-3,4,5-trimethoxybenzamide | C₂₁H₂₇N₂O₅⁺Cl⁻ | 422.91 g/mol | Trimethoxybenzamide | Lipophilic, poor water solubility |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for o-(2-(dimethylamino)ethoxy)-N-phenylbenzylamine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-hydroxybenzylamine with N,N-dimethyl-2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as 4-[2-(dimethylamino)ethoxy]benzylamine (CAS 20059-73-8), should be characterized using ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.2 ppm for dimethylamino protons) and HPLC-MS to verify purity (>95%). Downstream derivatization to antiemetic agents like trimethobenzamide requires coupling with trimethoxybenzoic acid derivatives using EDC/HOBt .

Q. How should researchers handle discrepancies in reported toxicity data for structurally related compounds?

- Methodological Answer : Compare toxicity data across administration routes (e.g., oral vs. intravenous) to assess bioavailability and metabolic effects. For example, a related compound (Tigan hydrochloride) shows LD₅₀ values ranging from 122 mg/kg (iv, mouse) to 1600 mg/kg (oral, mouse) , indicating route-dependent toxicity . Validate findings using in vitro cytotoxicity assays (e.g., HepG2 cells) and adjust safety protocols (e.g., use fume hoods, PPE) to mitigate risks from decomposition products like NOₓ and HCl .

Q. What analytical techniques are critical for purity assessment of this benzylamine derivative?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities ≤0.1%. Confirm structural integrity via FT-IR (e.g., amine N-H stretch at ~3300 cm⁻¹) and polarimetry if chirality is introduced during synthesis. For thermal stability, use TGA-DSC to identify decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the pharmacological activity of o-(2-(dimethylamino)ethoxy)-N-phenylbenzylamine derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by modifying the dimethylaminoethoxy side chain or phenyl substituents. For example, replacing the phenyl group with pyridine (as in doxylamine) enhances histamine H₁ receptor binding affinity . Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin 5-HT₃ receptors, followed by in vivo assays (e.g., cisplatin-induced emesis models) to validate antiemetic efficacy .

Q. What strategies optimize the enantiomeric resolution of chiral analogs in this chemical class?

- Methodological Answer : Utilize chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol gradients. For preparative separation, consider kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B). Monitor enantiomeric excess (>99%) using circular dichroism (CD) or chiral HPLC .

Q. How do decomposition pathways of this compound impact experimental reproducibility?

- Methodological Answer : Degradation under heat or moisture generates toxic fumes (NOₓ, HCl), which can alter reaction outcomes. Use accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Identify degradation products via LC-QTOF-MS and mitigate by storing the compound under argon at 2–8°C .

Q. What computational methods are effective for predicting the physicochemical properties of novel derivatives?

- Methodological Answer : Apply QSPR models (e.g., COSMO-RS) to estimate logP, pKa, and solubility. For pKa prediction, the experimental value of 9.29 ± 0.10 aligns with dimethylamino group basicity . Validate predictions using shake-flask solubility assays and refine synthetic routes to improve bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.